molecular formula C13H17ClO2 B14726234 2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane CAS No. 5406-56-4

2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B14726234
CAS No.: 5406-56-4
M. Wt: 240.72 g/mol
InChI Key: GCMRFGIYQRITIL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a chlorophenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

CAS No.

5406-56-4

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,4,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C13H17ClO2/c1-9-8-13(2,3)16-12(15-9)10-4-6-11(14)7-5-10/h4-7,9,12H,8H2,1-3H3

InChI Key

GCMRFGIYQRITIL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C2=CC=C(C=C2)Cl)(C)C

Origin of Product

United States

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